Cyclopropane
Overview
Description
Cyclopropane is a cycloalkane with the molecular formula ( \text{C}_3\text{H}_6 ). It consists of three methylene groups (( \text{CH}_2 )) linked to form a triangular ring. This small ring size creates substantial ring strain, making this compound highly reactive compared to other alkanes . This compound was discovered in 1881 by August Freund, who also proposed its correct structure . It was used as a clinical inhalational anesthetic from the 1930s through the 1980s .
Synthetic Routes and Reaction Conditions:
Wurtz Reaction: this compound can be synthesized by treating 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction.
Simmons-Smith Reaction: This method involves the reaction of an alkene with a zinc-copper couple and diiodomethane to form this compound.
Carbene Addition: this compound can also be synthesized by the addition of carbenes to alkenes.
Industrial Production Methods:
Cyclopropanation: This method involves the reaction of an alkene with a carbene or a diazo compound under specific conditions.
Types of Reactions:
Addition Reactions: this compound undergoes addition reactions that lead to the opening of the ring to relieve ring strain.
Substitution Reactions: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Uses halogens like chlorine or bromine under UV light or heat.
Major Products:
Propane: Formed from the hydrogenation of this compound.
Haloalkanes: Formed from the halogenation of this compound.
Mechanism of Action
Target of Action
Cyclopropane primarily targets the NMDA receptor, where it acts as an antagonist . It also inhibits the AMPA receptor and nicotinic acetylcholine receptors, and activates certain K 2P channels . These receptors play a crucial role in neurotransmission and the regulation of synaptic plasticity.
Mode of Action
This compound interacts with its targets by binding to the receptor sites, thereby modulating their activity . As an NMDA receptor antagonist, it inhibits the activity of this receptor, reducing the influx of calcium ions into the neuron . This can lead to a decrease in neuronal excitability and synaptic transmission. On the other hand, its activation of certain K 2P channels can lead to hyperpolarization of the neuron, further reducing its excitability .
Biochemical Pathways
This compound’s action on the NMDA, AMPA, and nicotinic acetylcholine receptors, as well as K 2P channels, can affect various biochemical pathways. For instance, the inhibition of the NMDA receptor can disrupt the normal functioning of the glutamatergic system, which plays a key role in learning and memory . The activation of K 2P channels can influence the resting membrane potential and the response of neurons to synaptic inputs .
Pharmacokinetics
It is known that this compound is a gas at room temperature and is usually administered by inhalation . Its blood/gas partition coefficient is 0.55, indicating that it can rapidly equilibrate between the blood and the gas phase . This allows for a rapid onset and recovery from this compound anesthesia .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and synaptic transmission due to its antagonistic action on the NMDA receptor and its activation of certain K 2P channels . This can lead to a state of general anesthesia, characterized by loss of consciousness and insensitivity to pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other gases or substances in the inhaled air can affect the absorption and distribution of this compound . Furthermore, genetic factors can influence the expression and function of the receptors targeted by this compound, thereby affecting its action .
Scientific Research Applications
Cyclopropane’s unique structure makes it a fascinating subject for organic chemists. It is frequently used in synthetic strategies to create more complex organic structures . This compound derivatives are also used in medicinal chemistry and materials science as versatile building blocks . Additionally, this compound has been used in the synthesis of natural products and pharmaceuticals .
Comparison with Similar Compounds
Cyclobutane: Another cycloalkane with four carbon atoms forming a square ring.
Cyclopentane: A cycloalkane with five carbon atoms forming a pentagonal ring.
Cyclohexane: A cycloalkane with six carbon atoms forming a hexagonal ring.
Comparison:
Reactivity: this compound is more reactive than its larger counterparts due to the significant ring strain.
This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
cyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWSLJZHVFIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Record name | CYCLOPROPANE | |
Source | CAMEO Chemicals | |
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Record name | cyclopropane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058786 | |
Record name | Cyclopropane | |
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Molecular Weight |
42.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO] | |
Record name | CYCLOPROPANE | |
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Record name | Cyclopropane | |
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Boiling Point |
-27.2 °F at 760 mmHg (USCG, 1999), -32.8 °C @ 760 MM HG | |
Record name | CYCLOPROPANE | |
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Record name | CYCLOPROPANE | |
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Solubility |
OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9, FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C, Soluble in benzene; very soluble in ethanol, ether., 3.81X10+2 mg/l water at 35 °C | |
Record name | CYCLOPROPANE | |
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Density |
0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float, 1.879 G/L AT 0 °C & 1 ATM | |
Record name | CYCLOPROPANE | |
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Record name | CYCLOPROPANE | |
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Vapor Density |
1.88 (Air= 1) | |
Record name | CYCLOPROPANE | |
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Vapor Pressure |
5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/ | |
Record name | CYCLOPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812 | |
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Mechanism of Action |
The effect of several inhalation and iv anesthetics, alone or in combination, on brain electric activity during evoked cortical response was studied in rats. All of the anesthetics affect the evoked sensory response in a manner which suggests a common site of anesthetic action, namely, the perturbation of normal modulation exerted upon the ventrobasal thalamus by the thalamic reticular nucleus which is remarkably susceptible to the action of these agents. | |
Record name | CYCLOPROPANE | |
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Color/Form |
COLORLESS GAS | |
CAS No. |
75-19-4 | |
Record name | CYCLOPROPANE | |
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Record name | Cyclopropane | |
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Record name | Cyclopropane [USP:INN] | |
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Record name | Cyclopropane | |
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Record name | Cyclopropane | |
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Record name | Cyclopropane | |
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Record name | Cyclopropane | |
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Record name | Cyclopropane | |
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Record name | CYCLOPROPANE | |
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Melting Point |
-197.3 °F (USCG, 1999), -127.4 °C | |
Record name | CYCLOPROPANE | |
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Record name | CYCLOPROPANE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopropane?
A: this compound has the molecular formula C3H6 and a molecular weight of 42.08 g/mol. []
Q2: Is there any spectroscopic data available for this compound and its deuterated compounds?
A: Yes, harmonic force field calculations have been used to determine mean amplitudes of vibration and perpendicular amplitude correction coefficients for this compound (C3H6), this compound-d6 (C3D6), cyclopropene (C3H4), cyclopropene-1,2-d2 (C3H2D2), cyclopropene-3,3-d2 (C3H2D2) and cyclopropene-d4 (C3D4). Atomic vibration mean-square amplitudes are also reported. []
Q3: What does infrared spectroscopy tell us about the structure of this compound hydrate?
A: Infrared spectroscopic studies, particularly focusing on the OD stretching vibrations of isolated HDO molecules (νOD(HDO)) and fully deuterated forms (νOD(D2O)), reveal that the distribution of hydrogen bond lengths in this compound hydrate differs from those in ethylene oxide and trimethylene oxide structure I hydrates. This difference is attributed to interactions between the hydrogen bonds and the dipole moment of the guest molecule. []
Q4: How does the presence of a cyclopropyl group affect the mercury(II)-mediated ring opening of this compound arrays?
A: Having an adjacent cyclopropyl group significantly accelerates the mercury-mediated opening of the first this compound ring in bithis compound and terthis compound arrays. Unlike the concerted ring-opening mechanism typically observed with monocyclopropanes, these openings occur through a stabilized, free carbocation intermediate. []
Q5: What are some unique applications of this compound ring-opening reactions in natural product synthesis?
A: The "cyclopropanation-homoconjugate addition" sequence is particularly useful for synthesizing natural products with contiguous chiral centers on a ring and its side chain. This approach exploits the ring-opening of double activated cyclopropanes. []
Q6: Can you provide an example of a stereospecific reaction involving this compound ring opening?
A: Yes, domino ring-opening cyclization (DROC) reactions of activated cyclopropanes with malononitrile pronucleophiles provide a route to enaminonitriles and β-enaminoesters. Using enantiopure donor-acceptor cyclopropanes in this reaction allows for the stereospecific synthesis of the desired products. []
Q7: How does the substitution pattern on a this compound affect its reactivity in a vinylthis compound rearrangement (VCPR)?
A: Studies on difluorinated vinylthis compound derivatives revealed that trans-E isomers readily undergo VCPR to form difluorocyclopentenes, while cis- and trans-Z isomers do not rearrange, even at elevated temperatures. The cis isomers instead undergo a [, ]-rearrangement to form benzocycloheptadiene products. This highlights the importance of substituent stereochemistry in determining the reaction pathway. []
Q8: What is unusual about the palladium-catalyzed acylation of siloxycyclopropanes?
A: This reaction, which yields 1,4-dicarbonyl compounds, proceeds through a unique mechanism. The rate-determining step involves the cleavage of the strained this compound carbon-carbon bond by a coordinatively unsaturated acylpalladium chloride complex. []
Q9: What is the role of ClbS in colibactin biosynthesis and how does it function?
A: ClbS is a this compound hydrolase that confers resistance to colibactin, a genotoxic compound produced by certain strains of E. coli. It catalyzes the hydrolysis of the this compound ring in colibactin, detoxifying the molecule and preventing self-induced genotoxicity in the bacteria. []
Q10: How can Lewis acids be used to trigger ring expansion reactions of cyclopropanes?
A: Lewis acids can induce the isomerization of donor-acceptor cyclopropanes containing an alkenyl moiety into substituted cyclopentenes. The specific substitution pattern on the this compound and the choice of Lewis acid influence the regioselectivity of the reaction, leading to either cyclopent-3-enes or cyclopent-2-enes. []
Q11: What types of cyclopropanes are suitable for Lewis acid catalyzed annulations?
A: Donor-acceptor aminocyclopropanes and aminocyclobutanes have proven to be effective dipoles in Lewis acid catalyzed annulation reactions. These reactions provide a valuable route to nitrogen-containing five and six-membered rings found in various natural products and pharmaceuticals. []
Q12: Can you provide specific examples of biologically relevant molecules synthesized via this compound annulations?
A: Yes, Lewis acid catalyzed annulations of nucleobase donor-acceptor cyclopropanes with dipolarophiles like ketones, aldehydes, and silyl enolethers offer a novel approach to synthesizing bioactive nucleoside and carbonucleoside analogs. Furthermore, using thioalkynes as dipolarophiles in these reactions provides access to valuable sulfur-substituted cyclopentenylamines. []
Q13: How has computational chemistry been used to understand the influence of fluorine substitution on this compound rearrangements?
A: CASSCF and CASPT2 calculations were employed to investigate why geminal fluorines in 2,2-difluoromethylenethis compound have a minimal impact on lowering the activation energy for its degenerate and non-degenerate rearrangements compared to the parent hydrocarbon, methylenethis compound. The calculations revealed that the fluorine atoms destabilize both the reactant and the transition state to a similar extent, resulting in a small net effect on the activation energy. []
Q14: What insights did computational studies provide into the stereospecificity of the vinylthis compound rearrangement (VCPR) for difluorinated cyclopropanes?
A: Electronic structure calculations using the UB3LYP/6-31G* methodology were used to explore the energy barriers associated with different reaction pathways for difluorinated vinylcyclopropanes. The calculations accurately predicted the experimentally observed stereospecificity, where only the trans-E isomer undergoes VCPR, while other isomers favor alternative rearrangement or isomerization pathways. []
Q15: Have there been any computational studies on the conformational preferences of cyclopropylaldonitrones?
A: Yes, X-ray crystallography, NMR spectroscopy, and theoretical calculations all indicate that C-cyclopropylaldonitrones preferentially adopt a bisected s-trans conformation due to the unique stereoelectronic effects of the this compound ring. This conformational preference plays a crucial role in the stereoselective addition of Grignard reagents to these compounds. []
Q16: How does the this compound ring contribute to the activity of NMDA receptor antagonists?
A: The steric constraints imposed by the this compound ring in molecules like 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides (PEDC and PPDC) restrict the conformational freedom of the molecule, potentially enhancing their binding affinity and selectivity for the NMDA receptor. [, ]
Q17: Can you elaborate on the structure-activity relationship studies on this compound-containing HIV-1 protease inhibitors?
A: Trisubstituted cyclopropanes have been explored as peptide mimics in HIV-1 protease inhibitors. Incorporating these cyclopropanes into analogues of known inhibitors led to compounds with comparable inhibitory potencies. NMR and X-ray crystallographic studies revealed that the this compound rings enforce an extended conformation that closely resembles the biologically active conformation of the parent inhibitors. []
Q18: How can the stability of this compound-containing compounds be improved?
A18: This information is not available in the provided research articles. The focus of these papers is on synthetic methodologies and reaction mechanisms rather than formulation strategies for drug development.
Q19: Are there specific SHE regulations related to working with this compound and its derivatives?
A19: This information is not available in the provided research articles. These papers primarily focus on the chemical reactivity and synthetic applications of cyclopropanes, not their safety profiles or regulatory aspects.
Q20: Are there any studies on the ADME properties of this compound-containing compounds?
A20: This information is not available in the provided research articles. These papers primarily focus on chemical synthesis, reaction mechanisms, and structural characterization, not on pharmacokinetic properties.
Q21: What analytical techniques are commonly used to characterize and quantify this compound derivatives?
A: Various analytical methods are employed, including nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and reaction monitoring, X-ray crystallography for determining three-dimensional structures, and infrared (IR) spectroscopy for analyzing bonding interactions. [, , , , , ]
Q22: What are the historical milestones in this compound research?
A: The discovery of this compound's anesthetic properties in the late 1920s by V.E. Henderson's team at the University of Toronto marked a significant milestone. While initially not perceived as a practical medical technology by Henderson, anesthesiologist Ralph M. Waters recognized its clinical potential and played a crucial role in its adoption. This underscores the importance of vision and practical application in translating scientific discoveries into impactful technologies. []
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